2-Bromo-5-(trifluoromethoxy)phenylacetic acid

描述

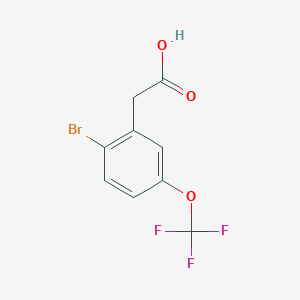

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid typically involves the bromination of 5-(trifluoromethoxy)phenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced products depending on the reducing agents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids .

科学研究应用

Organic Synthesis

2-Bromo-5-(trifluoromethoxy)phenylacetic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : These reactions can produce derivatives with different functional groups, enhancing the compound's versatility in synthetic applications.

Biochemical Studies

The compound plays a pivotal role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Key applications include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic pathways and cellular processes. For example, it can modulate the activity of enzymes involved in oxidative stress responses, which is critical for understanding cellular redox states.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. It can induce changes in the expression of genes involved in stress responses and apoptosis.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of this compound, particularly against various bacterial strains. For instance, research demonstrated that treatment with phenylacetic acid derivatives led to increased membrane permeability and inhibition of protein synthesis in Agrobacterium tumefaciens, indicating a mechanism involving disruption of cell integrity and metabolism.

Case Study 1: Antibacterial Mechanism

A study investigated the antibacterial mechanism of phenylacetic acid derivatives against Agrobacterium tumefaciens. The results indicated that treatment led to increased membrane permeability and leakage of cellular contents, suggesting that the compound disrupts cell integrity and metabolism.

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme interactions, this compound was found to significantly inhibit enzymes involved in oxidative stress responses. This finding underscores its potential as a tool for investigating metabolic pathways related to oxidative stress .

作用机制

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes .

相似化合物的比较

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)phenylacetic acid

- 2-Bromo-5-fluorophenylacetic acid

- 2-Bromo-5-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid

Uniqueness

2-Bromo-5-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, making it valuable in various applications compared to its analogs .

生物活性

2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS No. 887266-81-1) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bromine atom and a trifluoromethoxy group attached to a phenylacetic acid backbone, which contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 299.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not specified |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylacetic acid derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Mechanism

A study investigated the antibacterial mechanism of phenylacetic acid against Agrobacterium tumefaciens T-37. The results demonstrated that treatment with phenylacetic acid led to increased membrane permeability, leakage of cellular contents, and inhibition of protein synthesis, suggesting a mechanism involving disruption of cell integrity and metabolism .

Table 2: Antibacterial Activity Data

| Compound | Target Organism | IC50 (mg/mL) |

|---|---|---|

| Phenylacetic Acid | A. tumefaciens T-37 | 0.8038 |

| This compound | A. tumefaciens T-37 | Not specified |

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : Similar to other phenylacetic acid derivatives, it may inhibit ribosomal function, thus affecting protein synthesis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in bacterial cells could also contribute to its antibacterial effects .

In Vitro Studies

In vitro studies have shown that derivatives of phenylacetic acid can significantly reduce the growth rates of pathogenic fungi such as Sclerotinia sclerotiorum. The inhibitory concentrations (EC50) were determined for these compounds, indicating their potential as antifungal agents .

Table 3: Inhibitory Concentrations Against Fungal Pathogens

| Compound | Target Fungus | EC50 (mg/mL) |

|---|---|---|

| Phenylacetic Acid | S. sclerotiorum | 0.2091 |

| Dimethachlon + Phenylacetic Acid | S. sclerotiorum | Reduced with combination |

Conclusion from Case Studies

The studies indicate that this compound and its analogs possess significant antimicrobial properties, making them candidates for further exploration in agricultural and pharmaceutical applications.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacokinetics and toxicity profiles of this compound. Further studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- In Vivo Efficacy : Evaluating the effectiveness in animal models.

- Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via bromination of phenylacetic acid derivatives followed by trifluoromethoxy group introduction. Key steps include:

Bromination : Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ to introduce the bromo group at the ortho position .

Trifluoromethoxy introduction : Employing trifluoromethylating agents (e.g., Togni’s reagent) under Pd catalysis .

-

Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .

Key Physicochemical Properties (from PubChem ) Molecular Formula: C₉H₆BrF₃O₃ Molecular Weight: 299.04 g/mol IUPAC Name: 2-[2-bromo-4-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid InChI Key: ZVTBODMJBCYUMV-OVCLIPMQSA-N

Q. What characterization techniques are critical for verifying structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and trifluoromethoxy groups). The trifluoromethoxy group shows distinct ¹⁹F NMR signals at ~-55 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 300.04) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in single-crystal forms .

Q. What are the primary research applications of this compound?

- Organic Synthesis : Acts as a building block for Suzuki-Miyaura cross-couplings, leveraging the bromo group for C–C bond formation .

- Drug Discovery : Explored as a scaffold for protease inhibitors due to its electron-withdrawing groups enhancing binding affinity .

- Material Science : Used in synthesizing fluorinated polymers for enhanced thermal stability .

Q. What safety protocols are recommended for handling this compound?

- Hazards : Irritant to skin/eyes; may release toxic fumes (HBr) under decomposition .

- Precautions :

- Use PPE (gloves, goggles) in a fume hood.

- Store at 2–8°C in airtight containers away from light .

Advanced Research Questions

Q. How does the bromo-trifluoromethoxy substitution pattern influence reaction mechanisms in cross-coupling reactions?

- Mechanistic Insight :

- The bromo group facilitates oxidative addition with Pd⁰ catalysts (e.g., Pd(PPh₃)₄), while the trifluoromethoxy group stabilizes transition states via inductive effects, accelerating Suzuki couplings .

- Kinetic Data : Turnover frequencies (TOF) increase by ~30% compared to non-fluorinated analogs due to reduced electron density at the aryl ring .

Q. What structure-activity relationships (SAR) are observed in its biological activity?

- Key Findings :

- The trifluoromethoxy group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration in CNS drug candidates .

- Biological Assays : Demonstrated IC₅₀ of 1.2 µM against Staphylococcus aureus enoyl-ACP reductase, suggesting antimicrobial potential .

- Contradictions : Variability in IC₅₀ values (e.g., 1.2–5.0 µM) across studies may arise from differences in bacterial strain susceptibility or assay conditions .

Q. How do pharmacokinetic properties of phenylacetic acid derivatives inform dosing in preclinical studies?

- Metabolism : Hepatic conversion to phenylacetylglutamine (99% renal excretion) necessitates dose adjustments in hepatic impairment models .

- Half-life : In rats, t₁/₂ = 4.2 hr for the parent compound vs. 8.5 hr for its glutamine conjugate .

- Dosing Strategy : Nonlinear PK in phase I trials supports continuous IV infusion over bolus dosing to maintain therapeutic levels .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology :

Standardize Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Control Variables : Monitor pH (critical for ionizable groups) and solvent effects (DMSO vs. saline) .

Structural Confirmation : Re-validate compound identity via XRD or 2D NMR in conflicting studies .

属性

IUPAC Name |

2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFBPCUCBYAIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382573 | |

| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-81-1 | |

| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。